3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine

Physicochemical Profiling Drug Design LogP Optimization

Medicinal chemistry teams often face the challenge of sourcing a single, rationally designed scaffold that can address multiple target programs without synthetic redundancy. 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine (CAS 1247194-64-4) is that solution. - **Multi-Target Precursor**: The propargylamine warhead is a validated, irreversible pharmacophore for MAO-A/B and HDAC6 inhibitors (12.3-fold selectivity over HDAC1). - **Dual-Handle Architecture**: A terminal alkyne for CuAAC click chemistry and a primary amine for amide coupling enable rapid, modular assembly of PROTACs and activity-based probes (ABPP). - **Superior Drug-Like Properties**: With a LogP of 1.65 and TPSA of 29.26 Ų, this pyrrolidine derivative occupies a more favorable drug-like space compared to its piperidine or morpholine analogs, ensuring a strategic advantage in lead optimization.

Molecular Formula C12H16N2S
Molecular Weight 220.34 g/mol
Cat. No. B13623752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine
Molecular FormulaC12H16N2S
Molecular Weight220.34 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC(=CS2)C#CCN
InChIInChI=1S/C12H16N2S/c13-5-3-4-11-8-12(15-10-11)9-14-6-1-2-7-14/h8,10H,1-2,5-7,9,13H2
InChIKeySRMKRCPYODEZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine: Structural and Pharmacophoric Profile


3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine (CAS 1247194-64-4, MW 220.33 g/mol) is a heterocyclic building block that merges a thiophene core, a propargylamine moiety, and a pyrrolidine substituent . The thiophene ring confers electronic characteristics favorable for π–π stacking and target engagement, while the terminal alkyne and primary amine provide a dual-functionalized scaffold suitable for click chemistry (CuAAC) and amine-directed derivatization [1]. Computational descriptors—LogP 1.65, TPSA 29.26 Ų, a single H-bond donor, and three acceptors—position it in a favorable drug-like property space distinct from its piperidine and open-chain amine analogs . Although direct biological data for this specific compound are not yet reported in primary literature, the propargylamine-thiophene architecture is validated in published HDAC and MAO inhibitor programs, making the compound a rationally selected starting point for medicinal chemistry campaigns rather than a generic thiophene replacement.

Dual Handles
Terminal alkyne for CuAAC click chemistry and primary amine for amide coupling.
Drug-like Space
LogP 1.65, TPSA 29.26 Ų, single H-bond donor; favorable oral drug-like property range.
Pyrrolidine Geometry
Conformationally constrained cyclic amine (pKa ≈ 10.3) for target binding and selectivity design.

Why 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine Is Unique Among Analogs


The 3-(thiophen-3-yl)prop-2-yn-1-amine scaffold is commercially available with at least six different 5-aminomethyl substituents, yet substitution with the pyrrolidine ring is not a neutral structural variation . The pyrrolidine nitrogen imposes a conformationally constrained, cyclic tertiary amine with a pKa ≈ 10, which differs substantially from the diethylamino, piperidine, morpholine, or acyclic alkylamino analogs in both basicity and spatial footprint [1]. These differences translate into measurable divergence in lipophilicity (LogP 1.65 for pyrrolidine vs 2.04 for piperidine ), hydrogen-bonding capacity, and metabolic stability profile—each of which directly affects target engagement, isoform selectivity, and ADME properties. Consequently, choosing the pyrrolidine derivative is not interchangeable with procuring a morpholine or diethylamino variant; the selection must be driven by the specific pharmacophoric requirements of the target protein, particularly where a compact, moderately basic amine is needed to occupy a defined sub-pocket or avoid steric clash.

Piperidine Analog (CAS 1249071-65-5)
Higher LogP (2.04 vs 1.65) and altered basicity may shift isoform selectivity and ADME profile.
Acyclic Amine Analogs (Diethyl, Ethyl/isobutyl)
Free rotation and higher pKa (~11.1) increase conformational entropy penalty and metabolic N-dealkylation risk.

Differentiation Data: 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine vs. Analogs


Pyrrolidine vs. Piperidine: Lipophilicity and Polarity

The target compound's LogP of 1.65 is 0.39 log units lower than the piperidine analog (LogP 2.04) and 0.25–0.66 log units lower than the methyl(propyl)amino variant (LogP 1.90–2.31), indicating measurably reduced lipophilicity that can improve aqueous solubility and reduce non-specific protein binding . TPSA is identical for the pyrrolidine and piperidine (29.26 Ų) but the pyrrolidine ring reduces conformational flexibility (fewer rotatable bonds) compared to acyclic amines, which can improve ligand efficiency and binding enthalpy .

Pyrrolidine vs. Piperidine
Data to verify
−0.39
ΔLogP (pyrrolidine − piperidine)
Reported lower lipophilicity may support solubility-driven selectivity optimization.
Computed values; vendor-reported using ChemAxon or equivalent algorithm.
Physicochemical Profiling Drug Design LogP Optimization

Conformational Restriction: Pyrrolidine vs. Open-Chain Amines

The pyrrolidine ring enforces a fixed geometry of the nitrogen lone pair and restricts the C–N–C bond angle to approximately 105°, compared with free rotation in diethylamino or ethyl(isobutyl)amino analogs [1]. This constraint is known to influence the pKa of the conjugate acid (pyrrolidine pKa ≈ 10.3 vs. diethylamine pKa ≈ 11.1) and can differentially orient the amine in a target binding pocket, as demonstrated in HDAC6 inhibitor docking studies where R-configured propargylamines achieve marked selectivity [2]. The constrained tertiary amine also reduces metabolic N-dealkylation susceptibility compared to acyclic tertiary amines [3].

Conformational Constraint
Class-level inference
Cyclic amine: fixed C–N–C angle (~105°), pKa ≈ 10.3 vs. acyclic pKa ≈ 11.1; restricted rotatable bonds.
Conformational restriction may enhance binding enthalpy and reduce metabolic N-dealkylation.
pKa from literature compilations; binding entropy penalty estimated computationally.
Conformational Analysis Structure-Based Design pKa Modulation

HDAC6 Selectivity and Cytotoxicity of Thiophene-Propargylamine Scaffold

In a systematic SAR study by Wünsch et al. (2017), compound 6i—a thiophene-containing propargylamine hydroxamic acid—achieved an HDAC6 IC50 of 11.2 ± 1.1 nM, with 12.3-fold selectivity over HDAC1 and a markedly reduced cytotoxicity (EC50 = 34.6 µM in KB-3-1 cells) compared to the phenyl analog 6d (HDAC6 IC50 = 37.9 nM; selectivity = 0.52-fold; EC50 = 6.1 µM) [1]. The study demonstrates that the thiophene linker introduces a kink that optimizes HDAC6 binding while maintaining low cytotoxicity, a property attributed to the heteroaromatic sulfur engaging conserved phenylalanine residues in the HDAC pocket [1]. Although the target compound is not 6i itself, it shares the identical thiophene-3-yl-propargylamine core and is poised for analogous HDAC inhibitor derivatization upon installation of a zinc-binding group.

HDAC6 Selectivity Precedent
Class-level inference
12.3×
HDAC6/HDAC1 selectivity (thiophene analog 6i)
Supports HDAC6 isoform-selective inhibitor development.
Requires zinc-binding group derivatization; cytotoxicity EC₅₀ 34.6 µM in KB-3-1 cells.
HDAC6 Inhibition Epigenetic Cancer Therapy Selectivity Index

MAO-B Selectivity of Thiophene-Propargylamine Scaffolds

Kumar et al. (2024) reported that thiophene-derived conjugated dienones (compounds CD13–CD17) exhibited MAO-B selectivity indices exceeding 250, with potency comparable to the clinically approved safinamide and superior to pargyline [1]. Separately, Kosak et al. (2025) demonstrated that N-propargylpyrrolidine-based carboxamide 1 is a time-dependent, irreversible dual MAO-A/MAO-B inhibitor with IC50 values of 6.42 µM and 7.83 µM respectively, and low cytotoxicity (>50 µM) [2]. These two independent studies establish that both the thiophene-propargylamine motif and the N-propargylpyrrolidine substructure—both present in the target compound—are productive pharmacophores for MAO inhibition. The target compound uniquely combines these two motifs in a single, unexplored scaffold.

MAO-B Selectivity Potential
Cross-study comparable
>250
MAO-B selectivity index (thiophene dienone series)
Combined thiophene-propargylamine and pyrrolidine pharmacophores support MAO-B probe development.
No direct MAO data on target compound; derived from two independent literature series.
Monoamine Oxidase Inhibition Neuroprotection Parkinson's Disease

Click Chemistry Handle: Terminal Alkyne for Bioconjugation and PROTAC

The terminal alkyne of the propargylamine moiety is a robust handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling direct conjugation to azide-bearing fluorescent probes, biotin tags, or E3 ligase recruiting elements without protecting-group manipulation [1][2]. This contrasts with the morpholine and piperidine analogs, where the saturated heterocycle is chemically inert under click conditions, offering no comparable bioorthogonal reactivity . The combination of a clickable alkyne and a primary amine (for amide coupling) provides orthogonal dual-functionalization capability that is absent in many competitor building blocks.

Click Chemistry Handle
Supporting evidence
CuAAC-reactive terminal alkyne + primary amine — orthogonal dual functionalization without protecting groups.
Enables bioorthogonal probe conjugation and modular PROTAC synthesis.
Estimated 2–3 fewer synthetic steps vs. monofunctionalized scaffolds.
Click Chemistry PROTAC Development Chemical Biology

Application Scenarios for 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine


HDAC6-Selective Inhibitor Lead Generation

Research teams pursuing isoform-selective HDAC6 inhibitors can derivatize the target compound with a hydroxamic acid or benzamide zinc-binding group to recapitulate the HDAC6 selectivity (12.3-fold over HDAC1) and low cytotoxicity (EC50 34.6 µM) observed for thiophene-propargylamine scaffold 6i by Wünsch et al. (2017) [1]. The pyrrolidine substituent at the 5-position offers an additional vector for modulating HDAC isoform selectivity not explored in the published series.

Irreversible MAO Probe Development with Click Handle

The propargylamine warhead—validated by Kosak et al. (2025) as an irreversible MAO-A/MAO-B inhibitor moiety when appended to a pyrrolidine—combined with the thiophene core's demonstrated MAO-B selectivity (>250-fold, Kumar et al. 2024), positions this compound as a uniquely suited precursor for activity-based protein profiling (ABPP) probes [2][3]. The terminal alkyne can be directly conjugated via CuAAC to a fluorophore or biotin tag without disrupting the MAO warhead.

PROTAC Design with Orthogonal Functionalization

For PROTAC design, the target compound provides two orthogonal handles: the primary amine for attaching an E3 ligase recruiting element (e.g., VHL or CRBN ligand) via amide coupling, and the terminal alkyne for linking to a target-binding moiety through click chemistry, enabling modular, library-style PROTAC synthesis with fewer synthetic steps than monofunctionalized scaffolds [4].

Application
Selection Property
Validation Focus
HDAC6 inhibitor lead generation
Thiophene-propargylamine core
HDAC6 isoform selectivity and cytotoxicity endpoints
MAO-B activity-based probe synthesis
Propargylamine warhead + pyrrolidine
MAO-B selectivity and irreversible binding kinetics
PROTAC modular assembly
Dual orthogonal handles (alkyne and amine)
Sequential derivatization and ternary complex evaluation
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